![molecular formula C5H14N4OS2 B3008967 [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea CAS No. 2305949-24-8](/img/structure/B3008967.png)
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar sulfur-containing compounds. For instance, the synthesis and characterization of aryl-substituted thiourea compounds are detailed, which exhibit intramolecular hydrogen bonds and close contacts with sulfur atoms in adjacent molecules . Additionally, the synthesis of organoelement species with antimony-sulfur fragments is described, providing information on molecular conformations and intermolecular interactions .
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves specific reactions and conditions. For example, bis(dimethylstibanyl)sulfane was prepared by oxidation of tetramethyldistibane with sulfur, indicating a method that could potentially be adapted for the synthesis of thiourea derivatives . The synthesis of aryl-substituted thioureas is not detailed in the provided papers, but it is likely to involve the reaction of amines with thiocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational behavior and intramolecular interactions. Aryl-substituted thioureas exhibit intramolecular hydrogen bonds, which are crucial for the stability and reactivity of these compounds . The crystal structure analysis of bis(dimethylstibanyl)oxane and -sulfane reveals specific conformations and intermolecular interactions, which could be analogous to the molecular structure of thiourea derivatives .
Chemical Reactions Analysis
The provided papers do not detail the chemical reactions of "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" specifically. However, the reactivity of thioureas generally involves their hydrogen bonding capability and their role as ligands in coordination chemistry. The intramolecular hydrogen bonds observed in aryl-substituted thioureas suggest that similar compounds could participate in a variety of chemical reactions, including nucleophilic addition to the thiocarbonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of related sulfur-containing compounds are influenced by their molecular structure. For instance, the red shift of the N-H stretch in the IR spectroscopy of aryl-substituted thioureas indicates the influence of the basicity of the NR2 substituents on their vibrational properties . The melting points and crystal structures of bis(dimethylstibanyl)oxane and -sulfane provide information on the solid-state properties of these compounds, which could be related to the physical properties of thiourea derivatives .
Applications De Recherche Scientifique
1. Catalyst in Copper-Catalyzed Synthesis
Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea has been used as a catalyst in copper(I)-catalyzed dimerization of imidazopyridines, using isothiocyanate as the sulfur source. This process yields sulfur-bridged imidazopyridines with good yields under optimized conditions, and thiourea is a key intermediate in this catalytic system (Tian et al., 2019).
2. Formation of Dinuclear Palladium Complexes
In the formation of dinuclear palladium complexes, this compound reacts under specific conditions to produce various complexes with distinct properties and structures. These complexes have been characterized by different spectroscopic methods and crystallography, indicating potential applications in inorganic chemistry (Lozan et al., 2007).
3. Role in Synthesis of Aryl-substituted Thioureas
The compound plays a significant role in the synthesis of aryl-substituted thioureas. These compounds exhibit unique intramolecular hydrogen bonding, as observed through NMR and IR spectroscopy. The differences in basicity of the substituents account for shifts in N—H stretch, indicating potential for nuanced chemical applications (Lee, 2023).
4. Electrogenerated Chemiluminescence Application
It has been utilized in electrogenerated chemiluminescence (ECL) systems. Specifically, in an anodic Ru(bpy)32+ ECL system, it served as a coreactant, displaying higher ECL intensity compared to traditional systems and enabling selective detection of thiourea (Saqib et al., 2020).
5. Asymmetric Catalysis
This compound has been used in asymmetric catalysis, particularly in Michael reactions involving 1,3-dicarbonyl compounds and nitroolefins. Its efficiency in these reactions has been linked to its structural features, which activate the reactants to yield products with high enantio- and diastereoselectivity (Okino et al., 2005).
6. Anion Binding Properties
The compound's derivatives have been studied for their anion binding properties, especially for sulfate ions. The structure and electronic features of these derivatives make them suitable for selective and efficient anion binding, which is critical in various chemical sensing and separation applications (Reyheller & Kubik, 2007).
7. Complexation of Oxoanions
Research has shown that hosts with thiourea groups derived from bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea exhibit strong binding to oxoanions, such as H2PO4− and H2AsO4−, through hydrogen bonds. This finding is significant for applications in selective ion sensing and molecular recognition (Leung et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of EN300-7437222 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or altering the properties of cell membranes .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, metabolism, and immune response .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of EN300-7437222’s action are currently under investigation. Similar compounds have been found to have a variety of effects, including inhibiting cell growth, inducing cell death, and modulating immune response .
Action Environment
The action, efficacy, and stability of EN300-7437222 can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting .
Orientations Futures
Amino-functionalized thioureas, such as [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, are widely used organocatalysts with virtually unknown environmental safety data . Environmental pollution with chiral organic compounds is an emerging problem requiring innovative sensing methods . Therefore, future research could focus on the environmental impact of these compounds and the development of methods for their detection and removal.
Propriétés
IUPAC Name |
[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVYFWGIUOVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

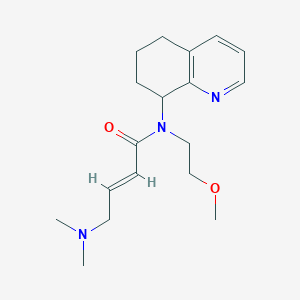
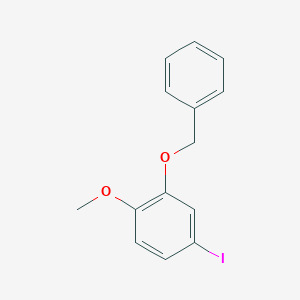
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
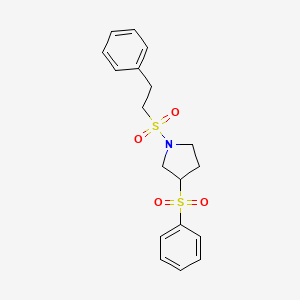
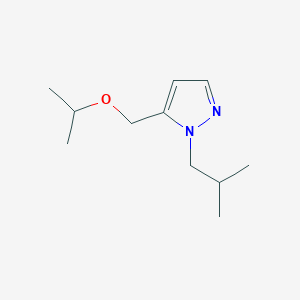
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
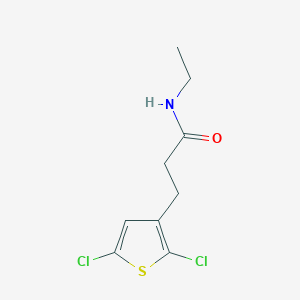
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

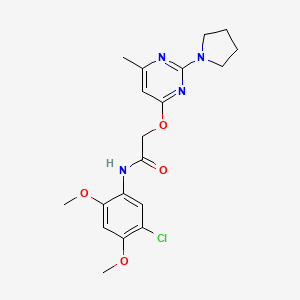
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)